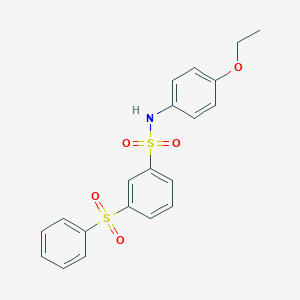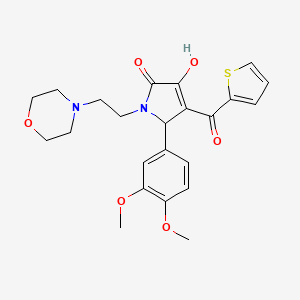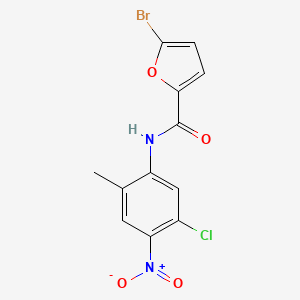![molecular formula C21H19N3O6S B3965477 4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3965477.png)
4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide
Overview
Description
4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a nitrophenyl group, and a sulfamoyl group attached to a benzamide core. Its molecular formula is C15H14N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2-methylphenylamine to form 2-methyl-5-nitrophenylamine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative. Finally, the sulfonamide is coupled with N-phenylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide.
Reduction: Formation of 4-methoxy-3-[(2-methyl-5-aminophenyl)sulfamoyl]-N-phenylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the nitrophenyl group may participate in π-π interactions with aromatic residues, further enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-[(2-methyl-5-nitrophenyl)amino]sulfonylbenzamide
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
Uniqueness
4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy group and a sulfamoyl group allows for diverse chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-14-8-10-17(24(26)27)13-18(14)23-31(28,29)20-12-15(9-11-19(20)30-2)21(25)22-16-6-4-3-5-7-16/h3-13,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEHMVBIRJPDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965394.png)
![N-allyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3965409.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B3965414.png)
![2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3965435.png)



![2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3965458.png)


![3-HYDROXY-5-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3965486.png)
![3-benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965497.png)
![3-(2-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA](/img/structure/B3965507.png)
![2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3965510.png)
